molecular formula C21H19N3O4 B3018213 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 1822485-60-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid

Cat. No. B3018213
CAS RN: 1822485-60-8
M. Wt: 377.4
InChI Key: FVAPDYJGOXBMQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the first paper, the authors describe the synthesis of a molecule with a fluoromethoxyimino group, which shares some similarity to the fluorenylmethoxy carbonyl group in the target compound . The synthesis pathway involves starting from a simpler nitrile compound, which could be analogous to a potential starting point for synthesizing the target compound. The stereochemical structure was confirmed by X-ray crystallography, suggesting that similar analytical techniques could be employed to determine the stereochemistry of the target compound.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of compounds, as demonstrated in both papers . The second paper discusses the determination of the absolute configuration of a chiral propionic acid derivative . This technique could be applied to the target compound to elucidate its three-dimensional structure, including the stereochemistry of any chiral centers. The molecular structure analysis would be crucial for understanding the compound's reactivity and interactions with biological molecules.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The target compound contains an imidazole group, which is known for its participation in various chemical reactions due to its aromaticity and nitrogen atoms. Although the provided papers do not discuss the imidazole group directly, the methodologies used for modifying cephalosporin antibiotics and resolving chiral alcohols could provide insights into the types of reactions the imidazole group in the target compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and acidity, are determined by its molecular structure. The papers do not provide specific data on the physical and chemical properties of the target compound, but the analytical techniques used, such as NMR in CDCl3, could be applied to study these properties . The presence of a fluorenylmethoxy carbonyl group could suggest certain solubility characteristics, while the imidazole and propanoic acid groups could imply specific acidity and potential for hydrogen bonding.

Scientific Research Applications

Synthesis and Biological Evaluation of GABA Uptake Inhibitors

A series of derivatives of 1H-imidazol-4-ylacetic acid and 3-(1H-imidazol-2-yl)propanoic acid, including compounds related to "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid," were synthesized and evaluated as mGAT3 selective GABA uptake inhibitors. The study focused on the structure-activity relationship of these compounds, leading to insights into the design of potent GABA transporter inhibitors (Kerscher-Hack et al., 2016).

Photophysics and Bioimaging Applications

A water-soluble fluorene derivative, closely related to "this compound," was investigated for its linear photophysical characteristics and two-photon absorption properties. The study highlighted its potential in bioimaging, particularly for integrin targeting, due to its high selectivity and efficiency in two-photon fluorescence microscopy imaging (Morales et al., 2010).

Self-Assembled Structures from Fmoc-Modified Amino Acids

The self-assembling properties of Fmoc-modified aliphatic amino acids, including those similar to "this compound," were studied under various conditions. This research provides valuable insights into the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAPDYJGOXBMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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